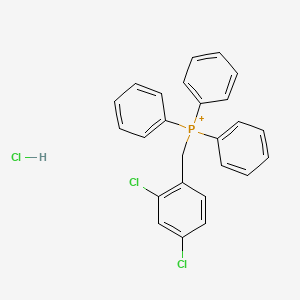

2,4-Dichlorobenzyltriphenylphosphonium chloride

説明

2,4-Dichlorobenzyltriphenylphosphonium chloride (CAS: 2492-23-1) is a quaternary phosphonium salt characterized by a benzyl group substituted with two chlorine atoms at the 2- and 4-positions, bonded to a triphenylphosphonium cation and a chloride counterion . Its molecular formula is C25H20Cl3P, with an approximate molecular weight of 457.3 g/mol. This compound is widely utilized in organic synthesis, particularly as a precursor for ylide generation in Wittig reactions, which are pivotal for forming carbon-carbon double bonds . Its commercial availability in bulk quantities has facilitated its use in industrial and academic research settings .

Structure

3D Structure of Parent

特性

分子式 |

C25H21Cl3P+ |

|---|---|

分子量 |

458.8 g/mol |

IUPAC名 |

(2,4-dichlorophenyl)methyl-triphenylphosphanium;hydrochloride |

InChI |

InChI=1S/C25H20Cl2P.ClH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1; |

InChIキー |

FWBSWSPGFNAXPP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

製品の起源 |

United States |

準備方法

化学反応の分析

科学研究用途

2,4-ジクロロベンジルトリフェニルホスホニウムクロリドには、いくつかの科学研究用途があります。

科学的研究の応用

Antimicrobial Applications

One of the primary applications of 2,4-Dichlorobenzyltriphenylphosphonium chloride is its role as an antimicrobial agent . Research indicates that this compound disrupts microbial cell membranes and inhibits essential enzymes, making it effective against resistant bacterial strains.

Case Studies in Antimicrobial Research

- A study demonstrated the efficacy of 2,4-Dichlorobenzyltriphenylphosphonium chloride against Staphylococcus aureus, highlighting its potential for treating infections caused by antibiotic-resistant bacteria. The compound exhibited significant bactericidal activity at low concentrations, suggesting it could be a viable alternative to traditional antibiotics.

Synthetic Chemistry Applications

In synthetic organic chemistry, 2,4-Dichlorobenzyltriphenylphosphonium chloride serves as a precursor in various reactions, particularly in the Wittig reaction , which is used to form alkenes from aldehydes or ketones.

Synthetic Pathways

- The synthesis often involves the reaction of triphenylphosphine with 2,4-dichlorobenzyl bromide. This method allows for the introduction of the dichlorobenzyl group into various organic frameworks, expanding the utility of this phosphonium salt in synthetic applications .

Biological Studies

The compound's interactions with biological systems extend beyond antimicrobial activity. Studies are ongoing to explore its effects on cellular pathways and potential toxicity profiles.

Interaction Studies

作用機序

類似化合物の比較

2,4-ジクロロベンジルトリフェニルホスホニウムクロリドは、以下のような他の類似化合物と比較することができます。

2,4-ジクロロベンジルクロリド: 2,4-ジクロロベンジルトリフェニルホスホニウムクロリドの合成における前駆体.

トリフェニルホスフィン: さまざまなホスホニウム塩の合成で使用される試薬.

2,4-ジクロロベンゼンスルホニルクロリド: 異なる反応性と用途を持つ別の塩素化ベンジル化合物.

2,4-ジクロロベンジルトリフェニルホスホニウムクロリドの独自性は、安定なイリドを形成する能力にあり、これは有機合成における貴重な試薬となっています.

類似化合物との比較

Structural Comparison

Phosphonium salts with benzyl or substituted benzyl groups exhibit distinct reactivity and applications based on their substituents. Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2,4-Dichlorobenzyltriphenylphosphonium chloride | C25H20Cl3P | 457.3 | 2,4-dichlorobenzyl |

| Triphenyl(4-pyridinylmethyl)phosphonium chloride | C24H21ClNPP | 386.8 | 4-pyridinylmethyl |

| Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride | C28H28ClO3P | 478.95 | 3,4,5-trimethoxybenzyl |

| (4-Fluorobenzyl)triphenylphosphonium chloride | C25H21ClFP | 406.4 | 4-fluorobenzyl |

| Allyltriphenylphosphonium chloride | C21H20ClP | 338.8 | allyl (prop-2-en-1-yl) |

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 2,4-dichlorobenzyl group in the target compound provides strong electron-withdrawing effects, enhancing the stability of the corresponding ylide in Wittig reactions compared to electron-donating groups like methoxy (e.g., 3,4,5-trimethoxybenzyl) .

Physical and Chemical Properties

- Solubility :

- Thermal Stability :

- Chlorinated derivatives (e.g., 2,4-dichloro) exhibit higher thermal stability compared to allyl-substituted phosphonium salts, which may decompose at elevated temperatures .

生物活性

2,4-Dichlorobenzyltriphenylphosphonium chloride (DCBTPP) is a phosphonium salt that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a dichlorobenzyl moiety and triphenylphosphonium group, suggests potential biological activities that merit exploration. This article provides a comprehensive overview of the biological activity of DCBTPP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of DCBTPP can be represented as follows:

This compound features a triphenylphosphonium cation and a 2,4-dichlorobenzyl anion, which contribute to its reactivity and biological properties.

The biological activity of DCBTPP is primarily attributed to its interaction with cellular components. The triphenylphosphonium group is known for its ability to penetrate cellular membranes, potentially influencing mitochondrial function. This characteristic makes it a candidate for studies related to mitochondrial-targeted therapies.

Key Mechanisms:

- Mitochondrial Targeting : DCBTPP may selectively accumulate in mitochondria due to the negative membrane potential.

- Reactive Oxygen Species (ROS) Production : It can induce oxidative stress by increasing ROS levels, which may lead to apoptosis in cancer cells.

- Enzyme Inhibition : DCBTPP has been shown to interact with specific enzymes, modulating their activity and affecting cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with DCBTPP:

- Anticancer Activity : Studies have demonstrated that DCBTPP exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human carcinoma cells.

- Antimicrobial Properties : Preliminary investigations suggest that DCBTPP possesses antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence suggesting that DCBTPP may protect neuronal cells from oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers investigated the effects of DCBTPP on human carcinoma cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to increased ROS production leading to apoptosis. This study highlights the potential of DCBTPP as an anticancer agent.

Case Study: Antimicrobial Properties

In another investigation focusing on the antimicrobial activity of DCBTPP, researchers tested its efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Q & A

Q. What is the optimal synthetic route for preparing 2,4-Dichlorobenzyltriphenylphosphonium chloride?

The compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 2,4-dichlorobenzyl chloride. The reaction typically proceeds in anhydrous toluene or dichloromethane under reflux (60–80°C) for 12–24 hours. Stoichiometric excess of triphenylphosphine (1.2:1 molar ratio) ensures complete conversion. The product is purified by recrystallization from ethanol or acetonitrile, yielding a crystalline solid. Confirm purity via melting point analysis (literature range: 220–225°C) and elemental analysis (C, H, Cl, P) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ATR-IR : Peaks at ~1100 cm⁻¹ (P–C stretching) and ~540 cm⁻¹ (P–Cl) confirm phosphonium salt formation. Compare with reference spectra of structurally similar compounds (e.g., benzyltriphenylphosphonium salts) .

- ¹H/¹³C NMR : The aromatic protons of the 2,4-dichlorobenzyl group appear as a doublet (J ≈ 8–10 Hz) due to coupling with phosphorus. Triphenylphosphine-derived protons show characteristic splitting patterns.

- Mass Spectrometry (ESI-MS) : Detect the [M-Cl]⁺ ion to verify molecular weight (calculated: 449.2 g/mol).

Q. What safety precautions are necessary when handling this compound?

Based on its structural analog (2,4-dichlorobenzyl chloride), it likely poses corrosion hazards (GHS H314). Use PPE (gloves, goggles), work in a fume hood, and store in corrosion-resistant containers under inert atmosphere. Dispose of waste via approved protocols for halogenated organophosphorus compounds .

Advanced Research Questions

Q. How does the electron-withdrawing dichloro substitution influence its efficacy as a phase-transfer catalyst (PTC) compared to non-halogenated analogs?

The 2,4-dichloro groups enhance the electrophilicity of the phosphonium cation, improving its ability to stabilize anionic intermediates in SN2 reactions. Comparative studies with tetraphenylphosphonium chloride (TPPCl) show higher catalytic activity in biphasic systems (e.g., alkylation of phenol derivatives), but solubility in polar solvents may decrease due to increased hydrophobicity. Optimize solvent choice (e.g., dichloroethane/water mixtures) to balance reactivity and phase separation .

Q. How can contradictory data on reaction yields in cross-coupling reactions be resolved?

Discrepancies often arise from variations in substrate steric bulk, solvent polarity, or trace moisture. For example:

- In Suzuki-Miyaura couplings, use rigorously dried reagents and degassed solvents to prevent phosphonium salt hydrolysis.

- Screen co-catalysts (e.g., Pd(OAc)₂) at 1–5 mol% to identify synergistic effects.

- Perform kinetic studies (e.g., in situ NMR) to monitor intermediate formation and adjust reaction time/temperature .

Q. What strategies mitigate decomposition during long-term storage?

Decomposition via hydrolysis or oxidation is minimized by:

Q. Can this compound act as a precursor for novel ionic liquids?

Yes. Anion exchange with bis(trifluoromethanesulfonyl)imide (NTf₂⁻) or tetrafluoroborate (BF₄⁻) yields thermally stable ionic liquids. Characterize via differential scanning calorimetry (DSC) for glass transition temperatures (Tg) and thermogravimetric analysis (TGA) for decomposition thresholds (>300°C). Applications include electrolytes in high-temperature batteries or green solvents for catalysis .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency vs. solvent polarity), use Design of Experiments (DoE) to isolate variables.

- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction time (e.g., 2 hours at 100°C) while maintaining yield (>85%).

- Advanced Characterization : X-ray crystallography can resolve ambiguities in molecular structure, particularly regarding Cl–P bond geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。